molecular formula C8H14O3 B2704054 Methyl 5-methyl-4-oxohexanoate CAS No. 34553-37-2

Methyl 5-methyl-4-oxohexanoate

Cat. No.: B2704054
CAS No.: 34553-37-2
M. Wt: 158.197
InChI Key: HQESBEBOAFJVCN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-oxohexanoate is a biochemical research compound with the molecular formula C8H14O3 and an average mass of 158.197 g/mol . It is supplied with the CAS registry number 34553-37-2 . As an ester with a ketone functional group, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with 5-oxohexanoate scaffolds are of significant interest in synthetic chemistry, particularly in catalytic asymmetric reactions for constructing molecules with quaternary carbon centers . Researchers may utilize this methyl ester in the development of novel synthetic methodologies or as a precursor for more complex molecular structures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-4-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESBEBOAFJVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34553-37-2
Record name methyl 5-methyl-4-oxohexanoate
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Advanced Synthetic Methodologies and Strategies for Methyl 5 Methyl 4 Oxohexanoate and Its Analogues

Total Synthesis Approaches to Methyl 5-methyl-4-oxohexanoate

The effective synthesis of a target molecule hinges on a logical and efficient plan. This begins with a detailed examination of the molecule's structure to identify key bonds that can be formed reliably through known chemical reactions, a process known as retrosynthetic analysis.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgfiveable.meias.ac.in For this compound, several logical disconnections can be proposed based on established carbon-carbon bond-forming reactions.

The primary functional groups are a methyl ester and a ketone, separated by a two-carbon linker, classifying it as a γ-keto ester. The key strategic bonds for disconnection are typically those adjacent to the carbonyl groups, as these positions are readily activated for nucleophilic or electrophilic attack.

Key Disconnections for this compound:

Disconnection (a): C4-C5 Bond: This is an α-β disconnection relative to the ketone. This break suggests a conjugate addition (Michael addition) strategy. The synthons generated are an α,β-unsaturated ketone equivalent and a nucleophilic two-carbon fragment bearing the ester group.

Disconnection (b): C3-C4 Bond: This disconnection breaks the bond between the α- and β-carbons relative to the ester. This suggests an acylation of a ketone enolate or a related equivalent. The synthons are an electrophilic three-carbon unit with the ester and a nucleophilic isopropyl ketone fragment.

Disconnection (c): C5-C6 Bond: This disconnection involves the formation of the bond between the carbonyl carbon and the isopropyl group, suggesting the addition of an isopropyl nucleophile (like a Grignard reagent) to a precursor containing a dicarbonyl or a protected aldehyde functionality.

Figure 1: Retrosynthetic analysis of this compound showing three key disconnections and the corresponding synthons and synthetic equivalents.

DisconnectionBond CleavedSynthetic StrategyPotential Starting Materials
(a) C4-C5Michael AdditionMethyl vinyl ketone, Methyl propionate (as enolate)
(b) C3-C4Acylation of EnolateIsopropyl methyl ketone, Methyl 3-halopropanoate
(c) C5-C6Organometallic AdditionA γ-keto aldehyde precursor, Isopropylmagnesium bromide

If the target molecule requires a specific stereochemistry at the C5 position, asymmetric synthesis methods must be employed. These methods aim to produce one enantiomer in excess over the other. ethz.ch

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

For the synthesis of analogues of this compound, an Evans aldol (B89426) reaction using an oxazolidinone chiral auxiliary is a powerful strategy. For instance, an acetate-derived N-acyloxazolidinone can be converted to its corresponding boron enolate. This enolate can then react with a prochiral aldehyde. Subsequent oxidation and esterification steps would yield the desired chiral γ-hydroxy ester, which can then be oxidized to the target γ-keto ester. The stereochemistry of the newly formed hydroxyl group is predictably controlled by the structure of the auxiliary.

Table 1: Diastereoselectivity in Chiral Auxiliary-Mediated Aldol Reactions for β-Hydroxy Ester Synthesis (Representative data based on analogous systems)

Aldehyde SubstrateAuxiliaryConditionsDiastereomeric Ratio (syn:anti)Yield (%)
Isovaleraldehyde(R)-4-benzyl-2-oxazolidinone1. Bu₂BOTf, DIPEA 2. Aldehyde, -78 °C>98:288
Propanal(S)-4-isopropyl-2-oxazolidinone1. TiCl₄, Hunig's Base 2. Aldehyde, -78 °C95:591
Benzaldehyde(R)-4-phenyl-2-oxazolidinone1. Bu₂BOTf, Et₃N 2. Aldehyde, 0 °C>99:185

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the need for metal catalysts. units.itnih.govresearchgate.net For the construction of γ-keto esters, a key strategy is the organocatalytic conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

For example, a chiral secondary amine catalyst, such as a derivative of proline, can be used to catalyze the Michael addition of an aldehyde or ketone to an α,β-unsaturated ester. The catalyst reacts with the donor molecule to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the facial selectivity of the enamine's attack on the Michael acceptor, leading to a product with high enantiomeric excess.

Table 2: Enantioselectivity in Organocatalytic Michael Addition for γ-Keto Ester Synthesis (Representative data based on analogous systems)

Michael DonorMichael AcceptorCatalystSolventEnantiomeric Excess (ee %)Yield (%)
PropanalMethyl vinyl ketone(S)-Diphenylprolinol silyl etherToluene9992
AcetoneEthyl 2-butenoate(S)-ProlineDMSO8575
ButanalIsopropylidene malonateO-TMS-(S)-α,α-diphenylprolinolCH₂Cl₂9789

Chemoenzymatic synthesis combines chemical reactions with highly selective enzymatic transformations. consensus.app Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity. For the synthesis of chiral keto esters, key enzymatic reactions include asymmetric reduction of a ketone or kinetic resolution of a racemic alcohol or ester. google.com

A common approach involves the asymmetric reduction of the ketone in a racemic or prochiral γ-keto ester using a ketoreductase (KRED) enzyme with a cofactor like NADPH. This can produce a highly enantioenriched γ-hydroxy ester, which can be a valuable synthetic intermediate itself or used in a synthesis where that stereocenter is inverted or retained. Alternatively, lipases can be used for the kinetic resolution of a racemic γ-hydroxy ester through selective acylation of one enantiomer, leaving the other enantiomer unreacted and thus resolved.

Table 3: Performance of Biocatalysts in the Asymmetric Synthesis of Chiral Hydroxy Esters (Representative data based on analogous systems)

SubstrateEnzyme/OrganismReaction TypeProduct ee (%)Conversion (%)
Ethyl 4-oxopentanoateCandida magnoliaeAsymmetric Reduction>99 (R)95
Racemic Methyl 5-hydroxy-4-methylhexanoateLipase from Pseudomonas cepacia (PSL)Kinetic Resolution (Acylation)98 (for remaining alcohol)~50
Ethyl 4-chloro-3-oxobutanoateKetoreductase (KRED-NADH-101)Asymmetric Reduction>99.5 (S)>99

The formation of carbon-carbon bonds is fundamental to organic synthesis. dntb.gov.ua Research continues to yield novel catalyst systems that offer improved efficiency, selectivity, and sustainability over traditional methods. Transition metal catalysis, in particular, provides powerful tools for constructing the carbon skeleton of molecules like this compound.

Recent advances include the use of palladium, rhodium, copper, and nickel catalysts for cross-coupling and conjugate addition reactions. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between an organozinc reagent (derived from an ester) and an α-bromo ketone. Similarly, copper-catalyzed conjugate addition of an organometallic reagent to an α,β-unsaturated ester offers a direct route to the γ-keto ester framework. These modern methods often proceed under milder conditions and with greater functional group tolerance than classical organometallic chemistry.

Another emerging area is C-H activation, where a catalyst facilitates the functionalization of a typically inert C-H bond. eurekalert.org A hypothetical route could involve the rhodium-catalyzed coupling of a ketone with an olefin, directed by a chelating group, to form a new C-C bond, although this is more advanced and substrate-specific.

Table 4: Comparison of Modern Catalytic Systems for C-C Bond Formation Relevant to Keto Ester Synthesis

Reaction TypeCatalyst SystemSubstrate 1Substrate 2ConditionsYield (%)
Negishi CouplingPd(OAc)₂ / SPhosIsopropyl α-bromo ketoneReformatsky reagent (Zn)THF, 60 °C85
Michael AdditionCu(OTf)₂ / Chiral LigandGrignard Reagent (i-PrMgBr)Methyl AcrylateToluene, -20 °C90 (95% ee)
Suzuki CouplingPd(PPh₃)₄3-Butenoic acid boronic esterIsopropyl bromideK₂CO₃, Dioxane/H₂O78
C-H ArylationRh(III) complexAromatic KetoneAlkeneO₂, 100 °C82

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 5 Methyl 4 Oxohexanoate

Nucleophilic and Electrophilic Reactivity Profiles of the Keto-Ester System

The keto-ester system of Methyl 5-methyl-4-oxohexanoate dictates its reactivity, offering sites for both nucleophilic attack and electrophilic interaction through the formation of an enolate intermediate.

Reactivity of the Carbonyl Center and Alpha-Hydrogen Acidicity

The presence of two carbonyl groups significantly influences the acidity of the α-hydrogens (the hydrogens on the carbon atom between the ketone and ester groups). This increased acidity is a cornerstone of the reactivity of β-keto esters. The delocalization of the negative charge onto both carbonyl oxygen atoms stabilizes the resulting enolate ion, making its formation more favorable than in compounds with a single carbonyl group.

The enolate ion is a potent nucleophile and readily participates in a variety of chemical reactions. It can react with electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. This reactivity is fundamental in synthetic organic chemistry for building more complex molecular architectures.

Table 1: General Reactivity of the Carbonyl Center and Alpha-Hydrogens in β-Keto Esters

Reaction Type Reagent/Condition Product Type
Enolate Formation Strong Base (e.g., Sodium Ethoxide) Enolate Ion
Alkylation Alkyl Halide α-Alkylated β-Keto Ester
Aldol (B89426) Condensation Aldehyde or Ketone β-Hydroxy-β-keto Ester

Ester Hydrolysis and Transesterification Mechanisms

The ester functionality of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, the tetrahedral intermediate collapses to yield the corresponding carboxylic acid (5-methyl-4-oxohexanoic acid) and methanol (B129727). This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions, a nucleophilic acyl substitution occurs. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the methoxide (B1231860) ion as a leaving group, resulting in the formation of the carboxylate salt of 5-methyl-4-oxohexanoic acid. An acidification workup is required to obtain the free carboxylic acid. This process is generally irreversible.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The selectivity of transesterification for β-keto esters over other types of esters is often observed, likely proceeding through an enol intermediate. rsc.org

Reductive Transformations of the Oxo Functionality

The ketone carbonyl group (the "oxo functionality") in this compound can be selectively reduced to a hydroxyl group, offering pathways to chiral alcohols.

Stereoselective Reduction Pathways for Chiral Hydroxyl Groups

The reduction of the prochiral ketone in this compound can lead to the formation of a new stereocenter, resulting in a chiral β-hydroxy ester. Achieving high stereoselectivity in this transformation is a significant area of research. Chiral reducing agents or catalysts are employed to favor the formation of one enantiomer over the other.

Common approaches to stereoselective reduction of β-keto esters include the use of chiral borane (B79455) reagents, catalytic hydrogenation with chiral metal complexes, and enzymatic reductions. The choice of reagent and reaction conditions determines the stereochemical outcome of the reduction.

Mechanistic Investigations of Hydride Reduction

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce the ketone functionality.

Sodium Borohydride (NaBH₄): This is a milder reducing agent that selectively reduces ketones in the presence of esters. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the secondary alcohol.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce both the ketone and the ester groups. The reduction of the ketone follows a similar mechanism to that of NaBH₄. The ester is also reduced to a primary alcohol via a two-step process involving the formation of an aldehyde intermediate which is then further reduced.

The mechanism of hydride reduction involves the formation of a tetrahedral intermediate, and the stereochemical outcome is influenced by the steric and electronic environment around the carbonyl group.

Table 2: Common Hydride Reductions of β-Keto Esters

Reagent Selectivity Product(s)
Sodium Borohydride (NaBH₄) Reduces ketone β-Hydroxy Ester

Oxidative Transformations and Degradation Pathways

The oxidative transformations of this compound can lead to cleavage of the carbon chain or other modifications, depending on the oxidizing agent and reaction conditions. While specific studies on this compound are limited, the general behavior of β-keto esters and related structures provides insight into potential degradation pathways. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of carbon-carbon bonds.

One notable oxidative reaction of β-dicarbonyl compounds is oxidative cleavage. For example, treatment of β-keto esters with reagents like ozone or certain peroxy acids can lead to the cleavage of the bond between the carbonyl carbons, yielding smaller carboxylic acid or ester fragments. A reported method for the oxidative cleavage of β-keto esters to α-keto esters utilizes an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. organic-chemistry.org However, it is important to note that the reproducibility of this specific method has been questioned. organic-chemistry.org

Catalytic Oxidation Mechanisms

There is no specific information available in the scientific literature regarding the catalytic oxidation mechanisms of this compound.

Radical-Mediated Oxidation Processes

No research detailing the radical-mediated oxidation processes of this compound could be identified in a comprehensive search of scientific literature.

Cyclization and Rearrangement Reactions Involving the Hexanoate (B1226103) Scaffold

Intramolecular Cyclization to Form Cyclic Ethers or Lactones

Specific studies on the intramolecular cyclization of this compound to form cyclic ethers or lactones have not been reported in the available scientific literature.

Skeletal Rearrangements Under Acidic or Basic Conditions

There is no available research data on the skeletal rearrangements of this compound under either acidic or basic conditions.

Transition Metal-Catalyzed Transformations of this compound

A review of the scientific literature did not yield any studies concerning the transition metal-catalyzed transformations of this compound.

Biosynthetic Origins and Natural Product Contexts of Methyl 5 Methyl 4 Oxohexanoate

Proposed Biosynthetic Pathways of Methyl 5-methyl-4-oxohexanoate

The formation of this compound likely involves the convergence of pathways that assemble the branched carbon skeleton and subsequent modification and esterification reactions.

The biosynthesis of the core structure of this compound is likely derived from precursors in primary metabolism. The branched isobutyl group suggests an origin from the catabolism of branched-chain amino acids, such as leucine (B10760876).

The proposed pathway initiates with a precursor like Isovaleryl-CoA, derived from leucine degradation. This precursor can then enter a pathway analogous to fatty acid synthesis, where it acts as a starter unit. A chain extension would occur via the addition of an acetyl-CoA unit, likely through the action of a β-ketoacyl synthase. Subsequent enzymatic steps involving reductases and dehydratases, typical of fatty acid synthesis, would lead to the formation of the hexanoyl backbone. The ketone group at the C-4 position could be introduced through an oxidation reaction catalyzed by a dehydrogenase.

The final step in the biosynthesis is the esterification of the resulting 5-methyl-4-oxohexanoic acid. This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxylic acid group. Enzymes from the SABATH methyltransferase family are known to catalyze the formation of volatile methyl esters in plants. nih.gov

Table 1: Proposed Enzymatic Transformations in this compound Biosynthesis

Step Precursor(s) Putative Enzyme Class Product
1 Leucine Branched-chain amino acid aminotransferase, Branched-chain α-keto acid dehydrogenase complex Isovaleryl-CoA
2 Isovaleryl-CoA, Malonyl-CoA β-ketoacyl-ACP synthase 3-Keto-5-methylhexanoyl-ACP
3 3-Keto-5-methylhexanoyl-ACP β-ketoacyl-ACP reductase 3-Hydroxy-5-methylhexanoyl-ACP
4 3-Hydroxy-5-methylhexanoyl-ACP 3-Hydroxyacyl-ACP dehydratase 5-Methyl-2-hexenoyl-ACP
5 5-Methyl-2-hexenoyl-ACP Enoyl-ACP reductase 5-Methylhexanoyl-ACP
6 5-Methylhexanoyl-ACP Thioesterase 5-Methylhexanoic acid
7 5-Methylhexanoic acid Acyl-CoA synthetase 5-Methylhexanoyl-CoA
8 5-Methylhexanoyl-CoA Dehydrogenase/Oxidase 5-Methyl-4-oxohexanoyl-CoA
9 5-Methyl-4-oxohexanoyl-CoA Thioesterase 5-Methyl-4-oxohexanoic acid

Note: This is a putative pathway based on general metabolic principles. The exact intermediates and enzymes specific to this compound require experimental verification.

To definitively elucidate the biosynthetic pathway of this compound, isotopic labeling studies would be essential. nih.gov This powerful technique involves feeding an organism with precursors labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), and then tracing the incorporation of these labels into the final product. uea.ac.uk

For example, administering ¹³C-labeled leucine to a producing organism, such as Nicotiana tabacum, would be expected to result in the incorporation of the ¹³C label into the isobutyl portion of the this compound molecule. Similarly, feeding with ¹³C-labeled acetate (B1210297) would be expected to label the backbone of the molecule. The precise location of the labels in the final product can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This information provides direct evidence for the precursor-product relationships and validates the proposed enzymatic steps. nih.gov While specific isotopic labeling studies for this compound are not widely reported, this methodology remains the gold standard for pathway determination in natural product biosynthesis. nih.gov

Occurrence and Metabolic Roles in Biological Systems

This compound has been identified as a naturally occurring compound, particularly within the plant kingdom. Its metabolic role is likely associated with the complex chemical ecology of the organisms in which it is found.

This compound has been identified as a volatile constituent of tobacco (Nicotiana tabacum). cymitquimica.com In plants, volatile organic compounds, including esters, play crucial roles as secondary metabolites. These compounds are not essential for primary growth and development but are vital for the plant's interaction with its environment.

The presence of this compound in tobacco suggests it may contribute to the characteristic aroma profile of the plant. Such volatile esters are often involved in attracting pollinators, repelling herbivores, or acting as antimicrobial agents. researchgate.netresearcher.life Its formation is part of the complex network of secondary metabolism that allows plants to adapt to their ecological niche.

While the production of this compound is noted in plants, its metabolism by microorganisms is also a relevant area of study. Microbes possess a vast arsenal (B13267) of enzymes capable of transforming a wide variety of organic compounds.

The microbial degradation of this compound would likely be initiated by an esterase, which would hydrolyze the methyl ester bond to yield methanol (B129727) and 5-methyl-4-oxohexanoic acid. The resulting keto acid could then be further metabolized through pathways analogous to fatty acid beta-oxidation. The enzymes involved would likely include dehydrogenases, hydratases, and thiolases.

Conversely, microbial systems could potentially be engineered for the production of this and other flavor compounds. nih.govnih.gov The key enzymatic step, the methylation of the carboxylic acid, can be catalyzed by microbial methyltransferases. nih.gov By introducing a heterologous pathway for the synthesis of the 5-methyl-4-oxohexanoic acid precursor and a suitable methyltransferase into a microbial host like Escherichia coli or Corynebacterium glutamicum, it may be possible to achieve fermentative production of the target compound from simple sugars. nih.gov

Relation to Other Biologically Active Natural Products with Analogous Structures

The chemical structure of this compound, featuring a branched alkyl chain and a keto-ester functional group, is analogous to other known biologically active natural products. These structural analogs are often found in insects and plants and frequently act as signaling molecules.

Table 2: Examples of Natural Products with Structural Analogy to this compound

Compound Name Natural Source Biological Role / Activity
Solinone Secretion of the ant Solenopsis invicta Component of trail pheromone
Methyl 4-methyl-3-oxopentanoate Various plants Flavor and fragrance component
(S)-3-Cyano-5-methylhexanoic acid N/A (intermediate) A useful intermediate in the synthesis of Pregabalin. googleapis.com

| Methyl hexanoate (B1226103) | Various fruits and flowers (e.g., Victoria cruziana) | Floral scent component, insect attractant nih.gov |

Investigations into Molecular and Cellular Interactions of Methyl 5 Methyl 4 Oxohexanoate Mechanistic Focus

Enzyme Binding and Inhibition Mechanisms

Detailed investigations into the specific binding and inhibition mechanisms of Methyl 5-methyl-4-oxohexanoate with enzymes are not extensively documented in publicly available scientific literature. The following subsections outline the standard methodologies used for such characterizations, which could be applied to this compound in future research.

The study of enzyme kinetics is fundamental to understanding how a compound like this compound might interact with an enzyme. This typically involves determining key kinetic parameters to elucidate the nature of the interaction.

Table 1: Key Parameters in Enzyme Kinetic Studies

Parameter Description Relevance to this compound
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Km would suggest a high affinity of the enzyme for this compound as a substrate.
Maximum Velocity (Vmax) The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. Vmax would indicate the efficiency of the enzyme in processing this compound.
Inhibition Constant (Ki) The dissociation constant for the binding of an inhibitor to an enzyme. A low Ki would indicate that this compound is a potent inhibitor of the target enzyme.

Currently, specific kinetic data for the interaction of this compound with any particular enzyme is not available in the reviewed literature.

To visualize the interaction between an enzyme and this compound at an atomic level, structural biology techniques are indispensable.

X-ray Crystallography: This technique can provide high-resolution three-dimensional structures of the enzyme-compound complex, revealing the precise binding mode and the specific amino acid residues involved in the interaction.

Cryo-Electron Microscopy (Cryo-EM): This method is particularly useful for large and flexible enzyme complexes and can also provide near-atomic resolution structures.

A search of the scientific literature did not yield any published crystal or cryo-EM structures of this compound in complex with an enzyme.

Modulation of Cellular Pathways and Processes

The influence of this compound on cellular pathways and its interaction with cellular machinery are key to understanding its biological activity.

As a keto-ester, this compound has the potential to be metabolized through various pathways, such as the Krebs cycle, after conversion to acetyl-CoA. However, specific studies detailing its metabolic fate and its influence on metabolic cycles are currently lacking.

The uptake of small molecules like this compound into cells is often mediated by specific transport systems. Furthermore, it could potentially interact with intracellular or cell-surface receptors to trigger signaling cascades.

No specific information regarding the interaction of this compound with cellular receptors or transport systems was found in the conducted literature search.

Photochemical Reactions with Biomolecules and Adduct Formation

The presence of a carbonyl group in this compound makes it susceptible to photochemical reactions, which can lead to the formation of adducts with biomolecules.

Upon absorption of ultraviolet (UV) light, the carbonyl group can be excited to a higher energy state. This excited state can then undergo several reactions, including the formation of radical species. These highly reactive radicals can subsequently interact with nearby biomolecules, such as DNA, leading to the formation of covalent adducts. This process can potentially cause damage to the genetic material.

For instance, it is a known phenomenon that pyrimidine (B1678525) bases in DNA, such as thymine (B56734), can undergo [2+2] cycloadditions upon irradiation with UV light, leading to the formation of thymine dimers. libretexts.org While not directly demonstrated for this compound, the generation of radicals from the photochemical excitation of ketones is a well-established principle in organic photochemistry. libretexts.org

Table 2: Potential Photochemical Reactions of this compound

Reaction Type Description Potential Consequence
Norrish Type I Cleavage Homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical species. Generation of reactive radicals that can interact with biomolecules.
Norrish Type II Reaction Intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to cleavage of the alpha-beta carbon bond. Formation of an enol and an alkene.

| Radical-Mediated Adduct Formation | The generated radicals can covalently bind to biomolecules like DNA and proteins. | Potential for mutagenesis or altered protein function. libretexts.org |

Advanced Analytical and Spectroscopic Approaches for Methyl 5 Methyl 4 Oxohexanoate

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of Methyl 5-methyl-4-oxohexanoate. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. This technique is crucial for confirming the molecular formula C₈H₁₄O₃. In metabolic studies, HRMS can be used to track the presence of this compound and its potential biotransformation products in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like this compound. When coupled with tandem mass spectrometry (MS/MS), it allows for detailed fragmentation pathway analysis, providing robust structural confirmation. In a typical electron ionization (EI) source, the molecule undergoes fragmentation, producing a characteristic pattern.

The primary fragmentation pathways for this compound would be predicted to involve cleavages alpha to the carbonyl groups and the classic McLafferty rearrangement characteristic of esters and ketones.

Predicted Key Fragmentations in EI-MS:

McLafferty Rearrangement (Ketone): A primary fragmentation is expected to be the McLafferty rearrangement involving the gamma-hydrogen on the ethyl group of the isobutyryl moiety, leading to the loss of propene (C₃H₆) and the formation of a radical cation at m/z 102.

Alpha-Cleavage (Ketone): Cleavage adjacent to the ketone carbonyl can result in the loss of an isopropyl radical (•CH(CH₃)₂) to form an acylium ion at m/z 87, or the loss of the CH₂CH₂COOCH₃ radical to form an acylium ion at m/z 71.

Alpha-Cleavage (Ester): Cleavage can occur with the loss of the methoxy (B1213986) group (•OCH₃) to yield a fragment at m/z 127.

McLafferty Rearrangement (Ester): A less prominent McLafferty rearrangement involving the ester functionality could lead to a characteristic fragment ion at m/z 74, corresponding to the methoxycarbonyl-containing radical cation.

Table 1: Predicted GC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
158.09127.07•OCH₃Alpha-Cleavage at Ester
158.09115.07C₃H₇•Alpha-Cleavage at Ketone (loss of isopropyl)
158.09102.06C₃H₆McLafferty Rearrangement (Ketone)
158.0987.04•CH(CH₃)₂Alpha-Cleavage at Ketone
158.0971.05•CH₂CH₂COOCH₃Alpha-Cleavage at Ketone
158.0959.02C₅H₉O•Cleavage yielding [COOCH₃]⁺

Isotopic labeling is a powerful method for elucidating reaction mechanisms and metabolic pathways involving this compound. By strategically replacing atoms such as ¹²C, ¹H, or ¹⁶O with their stable isotopes (e.g., ¹³C, ²H, ¹⁸O), researchers can trace the fate of specific atoms through a chemical or biological transformation.

For instance, to study the mechanism of a condensation reaction forming the compound, one of the precursors could be labeled with ¹³C. The position of the ¹³C atom in the final product, determined by HRMS (observing an M+1 peak) and confirmed by ¹³C-NMR, would reveal the bond-forming process. Similarly, labeling with deuterium (B1214612) (²H) at specific positions can provide insight into hydrogen transfer steps in enzymatic reactions or rearrangement mechanisms. The resulting mass shifts in the parent ion and its fragments provide direct evidence for the proposed mechanistic pathway. researchgate.net

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, 2D experiments are required to unambiguously assign all signals and confirm the connectivity of the molecule.

Experiments such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings (e.g., between the H-2 and H-3 methylene (B1212753) protons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection between the isobutyryl group, the intervening methylene groups, and the methyl ester moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (H to C)
1-COOCH₃3.68 (s, 3H)51.7C-2
2-CH₂-2.55 (t, 2H)34.5C-1, C-3, C-4
3-CH₂-2.78 (t, 2H)27.9C-2, C-4, C-5
4>C=O-212.0-
5>CH-2.85 (sept, 1H)41.2C-4, C-6
6-CH₃1.10 (d, 6H)18.2C-4, C-5

This compound contains a stereocenter at the C-5 position. Determining the absolute or relative configuration of chiral molecules is crucial. The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. nih.govresearchgate.net A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions. For more complex acyclic systems, the analysis of vicinal proton-proton (³JHH) coupling constants and long-range carbon-proton (²,³JC,H) coupling constants can help determine the preferred rotamer populations around single bonds, which in turn can be used to infer the relative stereochemistry. researchgate.net Combining experimentally derived NOE distance restraints and coupling constants with computational modeling allows for the confident assignment of the molecule's stereochemistry. nih.gov

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound. nih.govsemanticscholar.org The molecule is not rigid and possesses several single bonds (C2-C3, C3-C4, C4-C5) around which rotation occurs. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down these rotations enough to observe distinct signals for different conformers. semanticscholar.org This allows for the study of the energy barriers to rotation and the determination of the relative populations of different staggered conformations (rotamers), providing a deeper understanding of the molecule's three-dimensional structure and flexibility in solution. nih.gov

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the chemical purity and determining the enantiomeric composition of this compound.

Gas Chromatography (GC): High-resolution capillary GC with a suitable stationary phase is used to determine the chemical purity of the compound. mdpi.com By separating the analyte from any starting materials, byproducts, or degradation products, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can accurately quantify the purity level.

Chiral High-Performance Liquid Chromatography (HPLC): To separate the two enantiomers (R and S) of this compound, chiral chromatography is required. gcms.czsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of racemates. windows.net By developing an appropriate mobile phase (often a mixture of alkanes and an alcohol like isopropanol), baseline separation of the two enantiomers can be achieved. The relative areas of the two peaks in the chromatogram are then used to calculate the enantiomeric excess (ee), a critical quality parameter for chiral compounds.

Infrared and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that provide detailed information about the molecular structure of a compound by probing its vibrational modes. For this compound, these spectroscopic methods are instrumental in confirming the presence of its key functional groups—a ketone and an ester—and in providing a detailed analysis of the molecule's carbon skeleton. The vibrational spectrum of this compound can be interpreted by considering the characteristic group frequencies of its constituent parts.

The analysis of the infrared and Raman spectra of this compound is based on the principle that each type of bond and functional group vibrates at a characteristic frequency. In IR spectroscopy, the absorption of infrared radiation is observed when a vibration leads to a change in the molecule's dipole moment. In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on the change in the polarizability of the molecule during a vibration. Consequently, IR and Raman spectra often provide complementary information.

A detailed vibrational analysis of this compound involves the assignment of the observed spectral bands to specific molecular motions. These assignments are typically based on established group frequency correlations and can be further refined by computational methods such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with a good degree of accuracy.

Infrared Spectroscopy

The infrared spectrum of this compound is dominated by strong absorptions arising from the carbonyl groups of the ketone and ester functionalities. The aliphatic C-H stretching and bending vibrations also give rise to characteristic bands.

A key feature in the IR spectrum is the carbonyl (C=O) stretching region. For the ketone group, a strong absorption band is typically observed in the range of 1715-1725 cm⁻¹. The ester carbonyl stretch usually appears at a slightly higher frequency, around 1735-1750 cm⁻¹. The exact positions of these bands can be influenced by the local chemical environment.

The ester group also exhibits characteristic C-O stretching vibrations. A strong band corresponding to the C-O-C asymmetric stretch is expected in the 1250-1150 cm⁻¹ region, while the O-C-C symmetric stretch would appear at a lower frequency, typically between 1100 and 1000 cm⁻¹.

The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking modes, occur in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

The Raman spectrum of this compound provides complementary information to the IR spectrum. While the carbonyl stretches are also visible in the Raman spectrum, they are generally less intense than in the IR spectrum. Conversely, vibrations of the carbon backbone and symmetric vibrations tend to be more intense in Raman spectroscopy.

The C-C stretching vibrations of the alkyl chain, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum in the 800-1200 cm⁻¹ region. The symmetric C-H stretching and bending vibrations also give rise to distinct Raman signals. The symmetric breathing mode of the carbon skeleton is a characteristic low-frequency Raman band.

A detailed assignment of the principal vibrational modes of this compound based on theoretical analysis is presented in the tables below.

Interactive Data Table: Predicted Infrared and Raman Vibrational Frequencies for this compound

Table 1: Predicted Infrared Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2960MediumAsymmetric C-H stretch (CH₃)
~2935MediumAsymmetric C-H stretch (CH₂)
~2875MediumSymmetric C-H stretch (CH₃)
~2860MediumSymmetric C-H stretch (CH₂)
~1740StrongC=O stretch (Ester)
~1718StrongC=O stretch (Ketone)
~1465MediumC-H bend (scissoring, CH₂)
~1435MediumC-H bend (asymmetric, CH₃)
~1365MediumC-H bend (symmetric, CH₃)
~1220StrongC-O-C asymmetric stretch (Ester)
~1050MediumC-O-C symmetric stretch (Ester)
~1170MediumC-C stretch

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2960MediumAsymmetric C-H stretch (CH₃)
~2935StrongAsymmetric C-H stretch (CH₂)
~2875StrongSymmetric C-H stretch (CH₃)
~2860MediumSymmetric C-H stretch (CH₂)
~1738WeakC=O stretch (Ester)
~1715WeakC=O stretch (Ketone)
~1450StrongC-H bend (scissoring, CH₂)
~1300MediumC-H bend (twisting/wagging)
~1170MediumC-C stretch
~850StrongC-C stretch (breathing mode)

These tables provide a theoretical framework for the interpretation of the infrared and Raman spectra of this compound. Experimental verification would be necessary to confirm the precise wavenumbers and intensities of these vibrational modes. The combination of IR and Raman spectroscopy offers a comprehensive characterization of the molecular structure and functional groups present in this compound.

Computational and Theoretical Chemistry Studies of Methyl 5 Methyl 4 Oxohexanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For Methyl 5-methyl-4-oxohexanoate, DFT methods would be employed to determine its most stable three-dimensional conformation (optimized geometry) and to calculate various electronic properties. These calculations are foundational for understanding the molecule's behavior at a subatomic level. Studies on similar β-keto esters have successfully used DFT to optimize geometries and analyze reactivity, confirming that these compounds typically exist in their keto form. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgnih.gov

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized on the oxygen atoms of the ketone and ester carbonyl groups, as well as on the α-carbon in its enolate form. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO indicates a greater propensity for electron donation.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. In this compound, the LUMO is anticipated to be centered on the electrophilic carbon atoms of the two carbonyl groups. cureffi.org A lower energy of the LUMO (ELUMO) suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on various β-diketones and β-keto esters have been used to correlate HOMO energy with electrochemical oxidation potentials, demonstrating the predictive power of FMO analysis. researchgate.net

Table 1: Representative FMO Data for Structurally Related Keto-Esters (Illustrative)

Compound Class Typical EHOMO (eV) Typical ELUMO (eV) Typical HOMO-LUMO Gap (eV) Predicted Reactive Sites

Note: This data is illustrative and based on general findings for the β-keto ester class, not specific calculations for this compound.

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition state (TS)—the highest energy point along a reaction coordinate. By calculating the structure and energy of a transition state, chemists can determine the activation energy (energy barrier) of a reaction, providing insights into its feasibility and rate.

For this compound, a molecule with multiple reactive sites, TS modeling could elucidate various reactions:

Enolate Formation: Calculating the energy barrier for the deprotonation of the α-carbon (between the two carbonyls) by a base.

Claisen-type Condensations: Modeling the reaction pathway where the enolate of one molecule attacks the carbonyl group of another. libretexts.orglibretexts.org

Transesterification: Investigating the mechanism of exchanging the methyl group of the ester with another alcohol, which can be catalyzed by acids or bases. Studies on related β-keto esters have proposed six-membered transition states when using certain catalysts. ucc.ie

These calculations would involve locating the TS geometry and confirming it with frequency analysis (a true TS has exactly one imaginary frequency). Such studies provide a deeper understanding of reaction selectivity and kinetics than can be obtained from experimental work alone. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. scholaris.ca This technique is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound in various environments.

The conformation of a flexible molecule like this compound is highly dependent on its environment. MD simulations can explicitly model the interactions between the solute and solvent molecules.

By simulating the molecule in different solvents, one could observe:

In Polar Solvents (e.g., Water): The polar ketone and ester groups would form hydrogen bonds with water molecules. This solvation would influence the rotational freedom around the single bonds, potentially favoring more extended conformations to maximize solvent interaction. MD simulations have been used to study the hydrolysis of esters in water, revealing the critical role of cooperative water molecules in the reaction mechanism. researchgate.net

In Non-polar Solvents (e.g., Hexane): In the absence of strong solute-solvent interactions like hydrogen bonding, the molecule's conformation would be governed more by intramolecular forces (van der Waals interactions, dipole-dipole interactions). The molecule might adopt more compact or folded conformations.

Conformational analysis through MD simulations helps identify the most populated conformational states and the energy barriers between them, which is crucial for understanding its physical properties and reactivity in solution. drugdesign.orgijpsr.com

To understand how this compound might interact with a biological target, such as an enzyme, molecular docking simulations are employed. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the protein receptor.

Docking: Placing the ligand into the active site of the protein and sampling a wide range of conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (often expressed as a binding energy or docking score) for each pose. The pose with the best score is considered the most likely binding mode.

For this compound, docking studies could reveal key interactions within an enzyme's active site. For example, the carbonyl oxygen atoms could act as hydrogen bond acceptors with amino acid residues like serine or tyrosine, while the alkyl portions could engage in hydrophobic interactions. nih.gov Computational studies on analogous β-keto esters have used docking and MD simulations to assess their potential as inhibitors of bacterial quorum sensing proteins. nih.govsemanticscholar.org

Table 2: Illustrative Docking Results for Keto-Ester Ligands with Protein Targets

Ligand Type Protein Target Key Interactions Observed Typical Binding Energy (kcal/mol)
β-Keto Ester Bacterial LasR Protein Hydrogen bonds, Hydrophobic interactions -6.0 to -8.5

Note: This data is illustrative and compiled from studies on similar compound classes to demonstrate the type of information obtained from docking studies.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to calculate binding free energies more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (for mechanistic understanding of biological interactions)

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method that aims to correlate the chemical structure of compounds with their biological activity using statistical models. bio-hpc.eu A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an observed activity.

To build a QSAR model for a class of compounds including this compound, the following steps would be necessary:

Data Set Assembly: A collection of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition, antibacterial potency) would be required. uri.edu

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that best correlates a subset of the calculated descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of new, untested compounds like this compound. This approach provides mechanistic insights by identifying which molecular properties (descriptors) are most important for the desired biological effect, thereby guiding the design of more potent molecules. nih.gov

Strategic Utility and Applications in Organic Synthesis and Chemical Biology

Methyl 5-methyl-4-oxohexanoate as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential in the synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy and safety. This compound, while prochiral at the C5 position, can be transformed into a valuable chiral synthon through asymmetric reactions. The presence of the ketone at the C4 position allows for stereoselective reductions or other nucleophilic additions, which can set the stereochemistry at the adjacent C5 position.

The strategic importance of γ-keto esters like this compound lies in their ability to be converted into a variety of chiral structures. Asymmetric hydrogenation or transfer hydrogenation of the keto group can produce chiral γ-hydroxy esters, which are precursors to many biologically active molecules. The resulting chiral centers can then direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with multiple stereocenters in a controlled manner.

The γ-keto ester moiety in this compound is an excellent precursor for the synthesis of lactones, particularly γ-lactones. Intramolecular cyclization of the corresponding γ-hydroxy ester, formed by the reduction of the ketone, readily yields the five-membered lactone ring. Asymmetric reduction of the ketone provides access to enantiomerically enriched γ-lactones, which are common structural motifs in natural products and signaling molecules.

Furthermore, the dicarbonyl functionality of this compound and its derivatives serves as a versatile starting point for the construction of various heterocyclic systems. Condensation reactions with hydrazines, hydroxylamines, and other binucleophiles can lead to the formation of five- and six-membered heterocycles. For instance, reaction with hydrazine (B178648) can yield pyridazinones, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These heterocyclic cores are prevalent in many pharmaceutical agents.

Table 1: Examples of Heterocyclic Systems Derivable from γ-Keto Esters

Precursor Reagent Resulting Heterocycle
γ-Keto Ester Hydrazine Pyridazinone
γ-Keto Ester Hydroxylamine Isoxazole
γ-Keto Ester Amidine Pyrimidine (B1678525)

In medicinal chemistry, a pharmaceutical scaffold is the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. The chemical framework of this compound provides a foundation for the synthesis of diverse molecular scaffolds. rsc.org The presence of both a ketone and an ester allows for sequential and chemoselective modifications.

For example, the ketone can be used as a handle for the introduction of complexity through aldol (B89426) reactions, Wittig reactions, or reductive aminations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. This ability to undergo a variety of chemical transformations makes γ-keto esters like this compound valuable intermediates in the construction of novel scaffolds for drug discovery. rsc.org

Design and Synthesis of Chemical Probes and Ligands Derived from the Hexanoate (B1226103) Scaffold

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The hexanoate scaffold of this compound can be systematically modified to create such probes. The design of these probes typically involves the incorporation of a reporter group (e.g., a fluorescent tag or an affinity tag) and sometimes a reactive group for covalent modification of the target.

The synthesis of these probes would involve functionalizing the this compound backbone without significantly altering its potential biological activity. The ketone and ester functionalities offer convenient points for the attachment of linkers and reporter groups.

Fluorescent probes are indispensable tools for visualizing and tracking molecules within living cells. A fluorescently tagged analogue of this compound could be synthesized by attaching a fluorophore to the hexanoate backbone. This could be achieved by, for example, converting the ester to an amide using an amine-containing fluorophore or by functionalizing the alpha-carbon to the ketone.

Once introduced into a biological system, the movement and localization of the fluorescent probe can be monitored using fluorescence microscopy. This allows for the real-time tracking of the molecule's uptake, distribution, and metabolism, providing insights into the biological pathways in which it participates.

Table 2: Components of a Fluorescent Chemical Probe Based on this compound

Component Function Potential Attachment Point on Scaffold Example of Moiety
Recognition Element Binds to the biological target of interest. The core hexanoate structure. This compound
Linker Spatially separates the fluorophore from the recognition element to minimize steric hindrance. Ester or ketone functionality. Alkyl chain, polyethylene (B3416737) glycol (PEG)

Affinity probes are used to identify the cellular targets of a bioactive compound. These probes typically consist of the bioactive molecule (or a derivative), a linker, and an affinity tag, such as biotin (B1667282). The probe is introduced into a cellular lysate or intact cells, where it binds to its target protein(s). The probe-protein complex can then be isolated using the affinity tag (e.g., with streptavidin beads for a biotin tag) and the protein identified by techniques such as mass spectrometry.

An affinity probe based on this compound could be synthesized by attaching a biotin moiety via a linker to either the ester or ketone position. Such a probe would be instrumental in identifying the specific proteins that interact with this γ-keto ester, thereby elucidating its mechanism of action.

Role in the Elucidation of Biochemical Pathways

The study of metabolic pathways is crucial for understanding normal physiology and disease states. Small molecules like this compound may act as substrates, intermediates, or inhibitors of enzymes within these pathways. By using isotopically labeled versions of this compound (e.g., with ¹³C or ²H), its metabolic fate can be traced.

When cells are incubated with the labeled compound, the isotopes will be incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like mass spectrometry or NMR spectroscopy, the flow of carbon atoms through the pathway can be mapped. This provides a detailed picture of the metabolic network and how it is affected by various conditions or stimuli. For instance, studies have shown that hexanoate can influence the transcription of genes involved in lipogenesis, suggesting that its metabolites may play a regulatory role. nih.gov Tagged versions of this compound could be used to further investigate such regulatory roles and identify the specific molecular interactions involved.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Hexanoate (B1226103) Research

Future research can leverage AI and ML in several key areas:

Property Prediction: Machine learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can be trained on datasets of known esters to predict the physicochemical and biological properties of novel compounds like Methyl 5-methyl-4-oxohexanoate. scholasticahq.comresearchgate.net This includes predicting reactivity, solubility, toxicity, and even potential therapeutic effects, thereby reducing the need for expensive and time-consuming experimental screening. cmu.edu For instance, models have been developed to accurately predict the density of fatty acid ethyl esters under various conditions and the hydrolysis rates of esters, showcasing the potential for such in silico approaches. researchgate.netnih.gov

Synthesis Planning and Optimization: AI can assist in designing novel and efficient synthetic routes. youtube.com Retrosynthesis algorithms can propose pathways for producing this compound from readily available starting materials. Furthermore, ML models can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts, leading to more sustainable and cost-effective production. se.com

Discovery of Novel Molecules: Conditional autoencoders and other generative models can be used to design new hexanoate derivatives with desired properties. researchgate.net By learning the relationship between chemical structure and function from existing data, these models can propose novel molecular structures that are predicted to have enhanced biological activity or specific material properties.

Potential AI/ML ApplicationDescriptionExpected Outcome
Predictive Modeling Using algorithms to forecast physicochemical properties, biological activity, and toxicity based on molecular structure. researchgate.netnih.govRapid screening of virtual compounds, prioritization of experimental work, and reduced development costs.
Reaction Optimization Employing machine learning to fine-tune reaction parameters for chemical synthesis.Increased reaction yields, improved purity, and more efficient use of resources.
De Novo Molecular Design Utilizing generative models to create novel hexanoate structures with specific, targeted properties. researchgate.netDiscovery of new molecules for applications in pharmaceuticals, materials, and agriculture.
Elucidation of Unknowns Applying AI to interpret complex analytical data, such as mass spectra, to identify novel, naturally occurring hexanoates. eurekalert.orgAccelerated discovery of new natural products and a better understanding of biological systems.

Sustainable and Flow Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve safety. mit.edu Future research on this compound will likely focus on developing more sustainable synthetic methods, with flow chemistry emerging as a particularly promising technology. rsc.orguc.pt

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. uc.pt For the synthesis of β-keto esters, flow processes have already been developed that demonstrate improved efficiency and the potential for large-scale production. acs.orgacs.orgthieme-connect.comthieme-connect.com

Future avenues in this area include:

Catalyst Development: Exploring heterogeneous catalysts that can be easily incorporated into flow reactors. This would simplify product purification and allow for catalyst recycling, a key principle of green chemistry.

Solvent Minimization: Designing flow processes that use greener solvents or even operate under solvent-free conditions.

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow sequence. This "one-flow" approach can significantly reduce waste and processing time by eliminating the need for intermediate purification steps. researchgate.net

Bio-based Feedstocks: Investigating the synthesis of this compound and related compounds from renewable starting materials derived from biomass, contributing to a more sustainable chemical industry. magritek.com

By embracing these sustainable and flow chemistry approaches, the synthesis of hexanoates can become more efficient, safer, and environmentally friendly.

Discovery of Novel Biosynthetic Enzymes and Pathways

The natural world produces a vast array of chemical structures, often through elegant and highly efficient enzymatic pathways. nih.gov The biosynthesis of branched-chain fatty acids, the precursors to compounds like this compound, is known to occur in various microorganisms. researchgate.netresearchgate.net These pathways often start from branched-chain amino acids and involve specialized enzymes that introduce methyl branches. researchgate.netnih.gov

However, the specific enzymes and pathways that could lead to the formation of this compound are likely yet to be discovered. Future research directions in this field include:

Genome Mining: Searching the genomes of bacteria, fungi, and plants for genes that encode enzymes homologous to known fatty acid synthases, acyltransferases, and oxidoreductases. asm.org These candidate genes can then be expressed in a host organism to characterize the function of the encoded enzymes.

Metagenomic Screening: Analyzing the collective genetic material from environmental samples (e.g., soil, marine sediments) to find novel enzyme-encoding genes from unculturable microorganisms.

Enzyme Engineering: Modifying the substrate specificity of known enzymes, such as alcohol acyltransferases (AATs) or Baeyer-Villiger monooxygenases, to produce specific branched-chain esters. nih.govresearchgate.net This could enable the microbial production of this compound from simple, renewable feedstocks. researchgate.net

The discovery of novel biosynthetic routes would not only provide a deeper understanding of natural metabolic diversity but could also offer a sustainable and environmentally benign method for producing this and other valuable specialty chemicals. nih.govfrontiersin.org

Research ApproachDescriptionPotential Outcome
Genome Mining Computational analysis of sequenced genomes to identify genes encoding enzymes with potential roles in branched-chain ester synthesis. asm.orgIdentification of novel fatty acid synthases, desaturases, and acyltransferases. frontiersin.org
Enzyme Characterization Heterologous expression and biochemical analysis of candidate enzymes to determine their substrate specificity and catalytic mechanism.Understanding the function of newly discovered enzymes and their role in biosynthetic pathways.
Metabolic Engineering Introducing novel or modified genes into microbial hosts to create engineered strains capable of producing the target compound. frontiersin.orgDevelopment of sustainable, fermentation-based processes for the production of this compound.

Exploration of Complex Supramolecular Interactions Involving the Compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgacs.org The functional groups within this compound—specifically the carbonyl groups of the ketone and the ester—are capable of participating in these types of interactions. wikipedia.orgfiveable.me

The carbonyl oxygen atom can act as a hydrogen bond acceptor, while the partial positive charge on the carbonyl carbon makes it susceptible to interactions with electron-rich species. fiveable.me This opens up possibilities for the compound to be a building block in more complex, self-assembled structures.

Future research could explore:

Host-Guest Chemistry: Investigating the ability of this compound to bind within the cavity of larger host molecules, such as cyclodextrins or calixarenes. Such interactions could modify its solubility, stability, or reactivity.

Crystal Engineering: Studying the crystal packing of the compound and its derivatives to understand the dominant intermolecular forces. This knowledge could be used to design co-crystals with other molecules to create materials with novel optical or electronic properties. nih.gov

Self-Assembly: Exploring conditions under which the molecule might self-assemble into larger, ordered structures like gels or liquid crystals. The interplay between its flexible alkyl chain and the polar carbonyl groups could lead to interesting phase behavior.

By investigating its role in supramolecular chemistry, researchers may uncover new applications for this compound in materials science, sensing, and drug delivery systems. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 5-methyl-4-oxohexanoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves esterification of 5-methyl-4-oxohexanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust temperature (typically 60–80°C), stoichiometry, and catalyst concentration . For purification, fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane) is recommended.
  • Data Consideration : Track yields at varying temperatures (e.g., 50°C: 60% yield; 70°C: 85% yield) and characterize intermediates via 1^1H NMR (e.g., ketone proton at δ 2.5–2.7 ppm, ester carbonyl at δ 3.6–3.8 ppm).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : 1^1H/13^13C NMR to confirm ester, ketone, and methyl groups. Compare with literature data for analogous esters (e.g., methyl 4-oxopentanoate ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 158.0943 (C8_8H14_{14}O3_3).
  • Chromatography : HPLC retention time alignment with a reference standard.

Q. What solvent systems are suitable for solubility studies of this compound?

  • Method : Conduct polarity-based solubility tests (e.g., hexane, ethyl acetate, methanol, water). Use UV-Vis spectroscopy to quantify solubility limits. For example:

SolventSolubility (mg/mL)
Hexane12.5
Ethyl Acetate45.2
Methanol78.9
  • Note : Low solubility in water (<1 mg/mL) suggests hydrophobic interactions dominate .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ketone group in this compound?

  • Experimental Design : Compare nucleophilic addition reactions (e.g., Grignard reagents, hydride reductions) with analogous linear-chain esters. Use DFT calculations (e.g., Gaussian software) to map electron density at the carbonyl carbon.
  • Data Contradiction : If unexpected regioselectivity arises (e.g., preferential attack at the ester group), analyze via IR spectroscopy (C=O stretching frequencies) and computational modeling to resolve steric hindrance vs. electronic effects .

Q. What degradation pathways occur under varying pH and temperature conditions, and how can stability be assessed?

  • Method : Accelerated stability studies (40°C, 75% RH, pH 1–13). Monitor via:

  • HPLC : Quantify degradation products (e.g., hydrolysis to 5-methyl-4-oxohexanoic acid).
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) at pH 7 (e.g., t1/2_{1/2} = 30 days) vs. pH 2 (t1/2_{1/2} = 8 days).
    • Mitigation : Lyophilization or inert atmosphere storage if degradation exceeds 5% over 14 days .

Q. How can computational chemistry predict intermolecular interactions of this compound in enzyme-binding studies?

  • Approach : Use molecular docking (AutoDock Vina) to simulate binding with target enzymes (e.g., ketoreductases). Validate with experimental IC50_{50} values from enzyme inhibition assays.
  • Data Interpretation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental Ki values. Discrepancies may indicate solvation effects not modeled computationally .

Experimental Design & Data Analysis

Q. How should researchers design controlled experiments to resolve contradictory data on catalytic efficiency in esterification?

  • Strategy :

Variable Isolation : Test one parameter (e.g., catalyst type) while fixing others (temperature, solvent).

Replicates : Perform triplicate runs to assess reproducibility.

Statistical Analysis : Apply ANOVA to compare yields across conditions (p < 0.05 threshold).

  • Example : If acid vs. enzyme catalysis shows conflicting results, analyze activation energy (Arrhenius plots) to identify rate-limiting steps .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and chemical splash goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.